Cardiogenol C 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

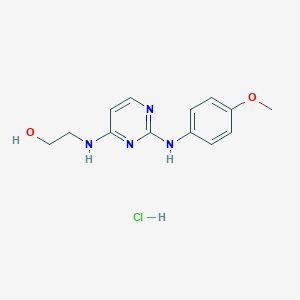

Cardiogenol C is a cell-permeable pyrimidine inducer known for its ability to promote the differentiation of embryonic stem cells into cardiomyocytes . This compound has garnered significant interest in the field of regenerative medicine due to its potential to enhance cardiac repair by inducing cardiomyogenic properties in various progenitor cells .

科学的研究の応用

カルジオゲノールCは、以下を含む幅広い科学研究における応用があります。

化学: ピリミジン化学とその誘導体を研究するためのツールとして使用されます。

生物学: 幹細胞の心筋細胞への分化を理解するための研究に使用されます.

作用機序

カルジオゲノールCは、心臓の発達と機能に不可欠なWnt/β-カテニンシグナル伝達経路を調節することによりその効果を発揮します . 前駆細胞を心筋細胞に分化させるために不可欠なGATA4、Nkx2.5、Tbx5などの心臓マーカーの発現を誘導します . この化合物はまた、心血管前駆細胞におけるナトリウム電流と自発収縮など、心臓機能特性を強化します .

類似化合物:

スルホニルヒドラゾン誘導体: 様々な幹細胞に対する心筋形成効果で知られています.

VUT-MK142: 前心臓中胚葉を心筋細胞に分化させるもう1つの心筋形成性小分子です.

カルジオゲノールCの独自性: カルジオゲノールCは、心筋形成を誘導する際のその高い効力と特異性により独特です。 これは、可塑性が限られている胚性幹細胞と系統特異的前駆細胞の両方に対して作用します . これは、心臓修復と再生医療において貴重なツールとなっています .

生化学分析

Biochemical Properties

Cardiogenol C Hydrochloride interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It targets the Wnt/beta-catenin pathway , a crucial signaling pathway involved in cell differentiation and development .

Cellular Effects

Cardiogenol C Hydrochloride influences cell function by inducing the differentiation of ESCs into cardiomyocytes . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell phenotype .

Molecular Mechanism

The molecular mechanism of action of Cardiogenol C Hydrochloride involves binding interactions with biomolecules, enzyme activation, and changes in gene expression . It prompts the differentiation of ESCs into cardiomyocytes by targeting the Wnt/beta-catenin pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cardiogenol C Hydrochloride change over time . It has been observed that this compound promotes the development of beating cardiomyocytes in cardiovascular progenitor cell-derived cardiac bodies .

Dosage Effects in Animal Models

The effects of Cardiogenol C Hydrochloride vary with different dosages in animal models . It has been used as a tool to improve cardiac repair by cell transplantation therapy in animal models .

Metabolic Pathways

Cardiogenol C Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors . It influences metabolic flux and metabolite levels through its interactions with these biomolecules .

Transport and Distribution

Cardiogenol C Hydrochloride is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Cardiogenol C Hydrochloride and its effects on activity or function are significant . It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: カルジオゲノールCは、ピリミジン誘導体を含む一連の化学反応によって合成されます。. 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒と触媒を使用して反応を促進することがよく含まれます。

工業生産方法: カルジオゲノールCの工業生産には、合成経路のスケールアップと同時に、高純度と高収率を確保することが含まれます。 このプロセスには、再結晶やクロマトグラフィーなどの厳格な精製工程が含まれ、最終生成物の純度が97%を超えるようになります .

化学反応の分析

反応の種類: カルジオゲノールCは、以下を含む様々な化学反応を起こします。

酸化: カルジオゲノールCは、酸化されて対応する酸化物を形成できます。

還元: アミン誘導体を形成するために還元できます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を酸性条件下で使用します。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。

類似化合物との比較

Sulfonyl hydrazone derivatives: Known for their cardiomyogenic effects on various stem cells.

Uniqueness of Cardiogenol C: Cardiogenol C is unique due to its high potency and specificity in inducing cardiomyogenesis. It acts on both embryonic stem cells and lineage-committed progenitor cells with a limited degree of plasticity . This makes it a valuable tool in cardiac repair and regenerative medicine .

特性

CAS番号 |

671225-39-1 |

|---|---|

分子式 |

C13H19ClN4O3 |

分子量 |

314.77 g/mol |

IUPAC名 |

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrate;hydrochloride |

InChI |

InChI=1S/C13H16N4O2.ClH.H2O/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H;1H2 |

InChIキー |

YASXEMRYPAONMY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl |

正規SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.O.Cl |

ピクトグラム |

Irritant |

同義語 |

2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)